molecular formula C17H19NO B6350356 N-(Salicylidene)-4-n-butylaniline CAS No. 49714-94-5

N-(Salicylidene)-4-n-butylaniline

Cat. No.: B6350356
CAS No.: 49714-94-5
M. Wt: 253.34 g/mol
InChI Key: SOFZORBDWLDPNC-UHFFFAOYSA-N
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Description

N-(Salicylidene)-4-n-butylaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 4-n-butylaniline. Schiff bases are known for their versatility and have been widely studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of the azomethine group (C=N) in Schiff bases is crucial for their chemical reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Salicylidene)-4-n-butylaniline can be synthesized through a condensation reaction between salicylaldehyde and 4-n-butylaniline. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves mixing equimolar amounts of salicylaldehyde and 4-n-butylaniline in ethanol and heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(Salicylidene)-4-n-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Salicylidene)-4-n-butylaniline involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and phenolic oxygen atoms. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular pathways .

Comparison with Similar Compounds

N-(Salicylidene)-4-n-butylaniline can be compared with other Schiff bases derived from salicylaldehyde and different amines:

Uniqueness: this compound stands out due to its unique combination of a butyl group and the azomethine linkage, which imparts specific chemical and biological properties. Its ability to form stable metal complexes and its diverse range of applications in various fields highlight its significance .

Properties

IUPAC Name

2-[(4-butylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-13,19H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFZORBDWLDPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-94-5
Record name NSC132533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-(4-BUTYLPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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